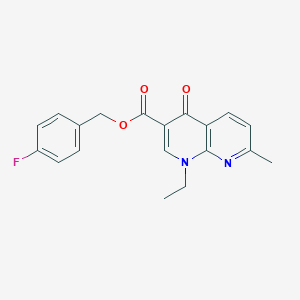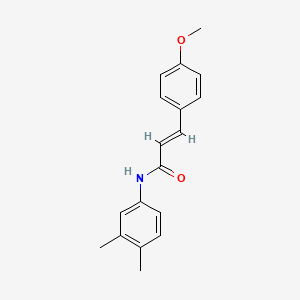![molecular formula C16H17FN4OS B5852386 2-[4-(dimethylamino)benzoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B5852386.png)
2-[4-(dimethylamino)benzoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(dimethylamino)benzoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide, commonly known as DAPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAPH is a member of the hydrazinecarbothioamide family, which is known for its diverse biological activities.
作用機序
The mechanism of action of DAPH is not fully understood. However, several studies have suggested that DAPH exerts its biological activities by inhibiting specific enzymes and proteins. For example, DAPH has been reported to inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and transcription. Additionally, DAPH has been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects
DAPH has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that DAPH can induce apoptosis, inhibit cell proliferation, and reduce the expression of specific genes. In vivo studies have shown that DAPH can inhibit tumor growth and reduce inflammation. However, the exact biochemical and physiological effects of DAPH are still being investigated.
実験室実験の利点と制限
One of the advantages of using DAPH in lab experiments is its relative ease of synthesis. Additionally, DAPH has been shown to exhibit potent biological activities at low concentrations, making it a promising candidate for further research. However, one of the limitations of using DAPH in lab experiments is its potential toxicity. Therefore, careful consideration should be given to the dosage and administration of DAPH in experimental settings.
将来の方向性
There are several future directions for the research on DAPH. One of the directions is to investigate the potential of DAPH as a therapeutic agent for various diseases such as cancer and viral infections. Another direction is to explore the use of DAPH in agriculture as an alternative to conventional pesticides. Additionally, the synthesis of novel DAPH derivatives and their biological activities could be investigated to expand the potential applications of DAPH.
In conclusion, DAPH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DAPH is a straightforward process, and it has been extensively studied for its biological activities. The mechanism of action of DAPH is not fully understood, and its biochemical and physiological effects are still being investigated. DAPH has several advantages and limitations for lab experiments, and there are several future directions for the research on DAPH.
合成法
The synthesis of DAPH involves the reaction of 4-(dimethylamino)benzoyl chloride with 4-fluoroaniline in the presence of sodium hydride. The resulting product is then treated with carbon disulfide and hydrazine hydrate to obtain 2-[4-(dimethylamino)benzoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide. The synthesis of DAPH is a straightforward process and has been reported in several scientific publications.
科学的研究の応用
DAPH has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DAPH has been shown to exhibit anticancer, antiviral, and antibacterial activities. In agriculture, DAPH has been reported to have insecticidal and fungicidal properties. In material science, DAPH has been used as a building block for the synthesis of various functional materials.
特性
IUPAC Name |
1-[[4-(dimethylamino)benzoyl]amino]-3-(4-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4OS/c1-21(2)14-9-3-11(4-10-14)15(22)19-20-16(23)18-13-7-5-12(17)6-8-13/h3-10H,1-2H3,(H,19,22)(H2,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMGUQGJVDEPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(dimethylamino)phenyl]carbonyl}-N-(4-fluorophenyl)hydrazinecarbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5852308.png)
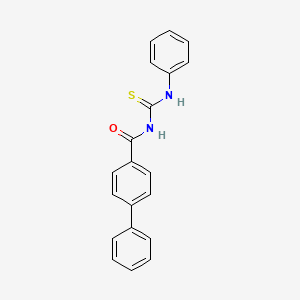
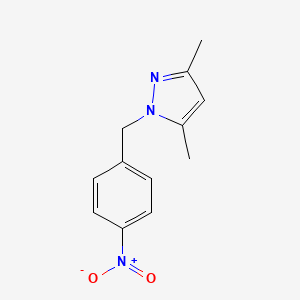

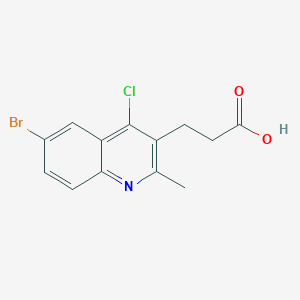

![5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5852353.png)

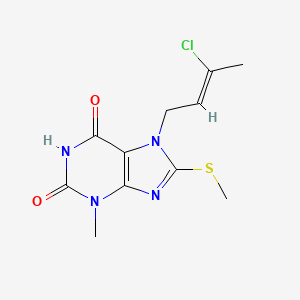
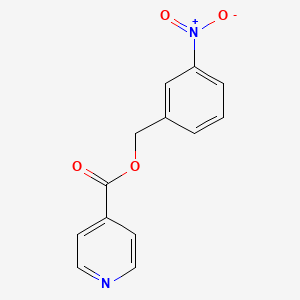
![5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5852379.png)
![3-(4-chlorophenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5852399.png)
